

# A Technical Guide to the Spectroscopic Profile of 2-(2-Methoxyphenyl)pyrrolidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)pyrrolidine

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**Abstract:** This technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound **2-(2-Methoxyphenyl)pyrrolidine**. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this document presents a combination of predicted data, analysis of analogous compounds, and standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by offering insights into the structural elucidation of this and related compounds.

## Introduction

**2-(2-Methoxyphenyl)pyrrolidine** is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a pyrrolidine ring attached to a methoxy-substituted phenyl group, makes it a potential scaffold for the development of novel therapeutic agents. Accurate and detailed spectroscopic data are paramount for the unequivocal identification, purity assessment, and structural analysis of such compounds. This guide focuses on the key spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

While a complete set of experimentally validated spectroscopic data for **2-(2-Methoxyphenyl)pyrrolidine** is not readily available in the public domain, this section provides predicted data and expected spectral characteristics based on its chemical structure and data from analogous compounds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data for **2-(2-Methoxyphenyl)pyrrolidine**[\[1\]](#)

Adduct Ion	Predicted m/z
$[\text{M}+\text{H}]^+$	178.1226
$[\text{M}+\text{Na}]^+$	200.1045
$[\text{M}-\text{H}]^-$	176.1080
$[\text{M}]^+$	177.1148

M refers to the parent molecule,  $\text{C}_{11}\text{H}_{15}\text{NO}$ , with a monoisotopic mass of 177.1154 u.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **2-(2-Methoxyphenyl)pyrrolidine** is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the pyrrolidine ring.

Table 2: Expected  $^1\text{H}$  NMR Chemical Shifts for **2-(2-Methoxyphenyl)pyrrolidine**

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic ( $C_6H_4$ )	6.8 - 7.3	Multiplet	4H
Methoxyphenyl CH	~4.5 - 4.8	Triplet/Multiplet	1H
Methoxy ( $OCH_3$ )	~3.8	Singlet	3H
Pyrrolidine $CH_2$ ( $\alpha$ to N)	~3.0 - 3.4	Multiplet	2H
Pyrrolidine $CH_2$ ( $\beta, \gamma$ )	~1.7 - 2.2	Multiplet	4H
Pyrrolidine NH	Broad singlet	Broad Singlet	1H

Note: These are estimated values. Actual chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 3: Expected  $^{13}C$  NMR Chemical Shifts for **2-(2-Methoxyphenyl)pyrrolidine**

Carbon Atom	Expected Chemical Shift ( $\delta$ , ppm)
Aromatic C-O	~155 - 160
Aromatic C-H	~110 - 130
Aromatic C (quaternary)	~130 - 140
Methoxyphenyl CH	~60 - 65
Methoxy ( $OCH_3$ )	~55
Pyrrolidine $CH_2$ ( $\alpha$ to N)	~45 - 50
Pyrrolidine $CH_2$ ( $\beta, \gamma$ )	~25 - 35

Note: These are estimated values based on typical chemical shifts for similar functional groups.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for **2-(2-Methoxyphenyl)pyrrolidine**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium to strong
C=C Stretch (aromatic)	1450 - 1600	Medium
C-O Stretch (ether)	1000 - 1300	Strong
C-N Stretch (amine)	1020 - 1250	Medium

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

## Mass Spectrometry (MS)

A high-resolution mass spectrum can be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source. Data can be acquired in both positive and negative ion modes to observe different adducts.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For <sup>1</sup>H NMR,

standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay.

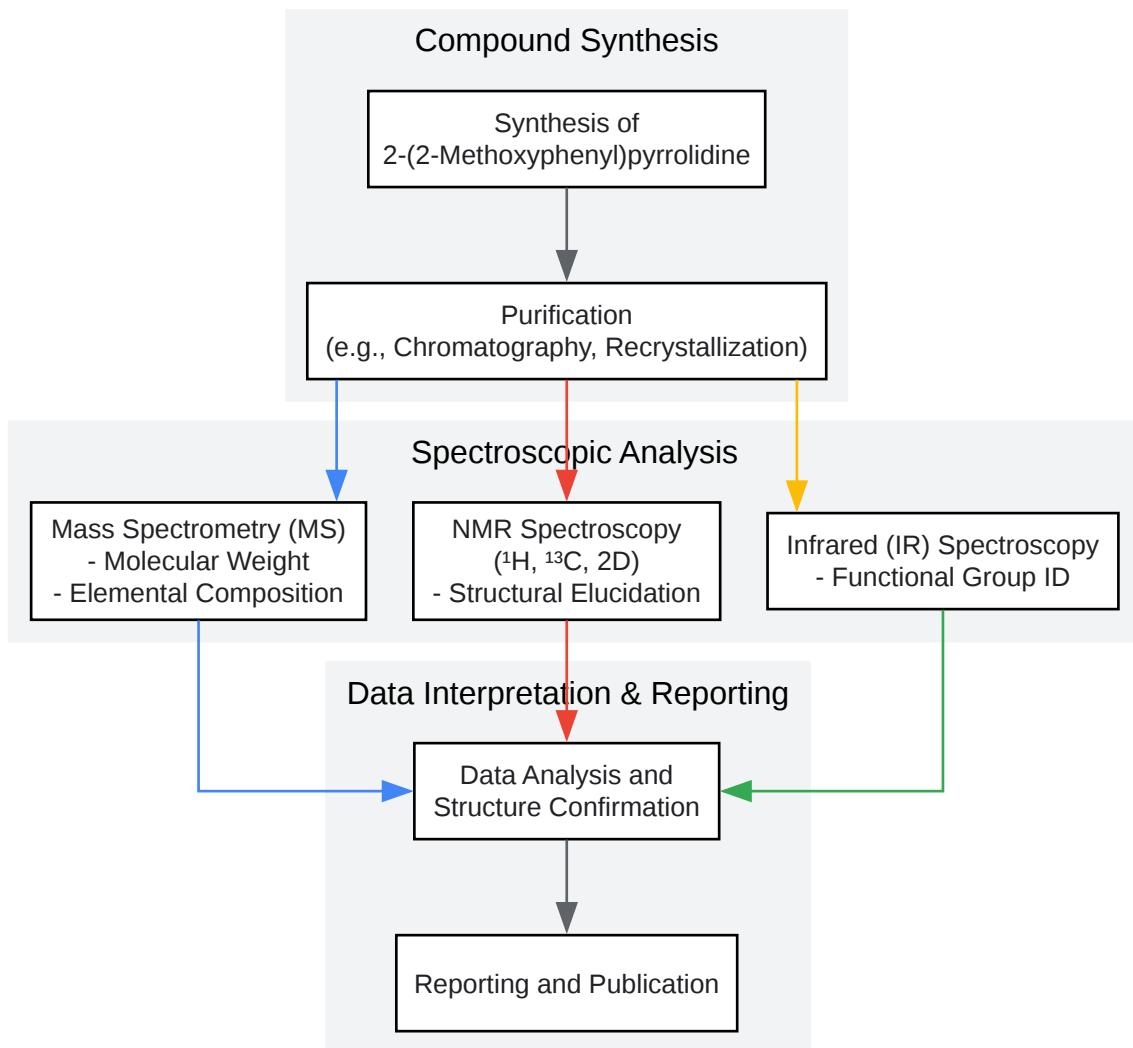
## Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, an attenuated total reflectance (ATR) accessory can be used for both liquid and solid samples, which requires minimal sample preparation. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like **2-(2-Methoxyphenyl)pyrrolidine**.

## General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and data interpretation.

## Conclusion

This technical guide has provided an overview of the key spectroscopic data for **2-(2-Methoxyphenyl)pyrrolidine**. While a complete, experimentally verified public dataset is not currently available, the presented predicted data, analysis of expected spectral features, and general experimental protocols offer a solid foundation for researchers working with this compound. The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy is

essential for the unambiguous structural confirmation and characterization of **2-(2-Methoxyphenyl)pyrrolidine** and its derivatives. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

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## References

- 1. PubChemLite - 2-(2-methoxyphenyl)pyrrolidine (C<sub>11</sub>H<sub>15</sub>NO) [pubchemlite.lcsb.uni.lu]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)